L-670,596

概要

説明

L-670596は、選択的で経口投与可能なトロンボキサンA2受容体およびプロスタグランジン受容体拮抗薬です。 モルモットにおいてアラキドン酸およびU-44069によって誘導される気管支収縮、ならびにU-44069によって誘導されるヒト富血小板血漿の凝集を阻害する能力で知られています .

準備方法

合成経路と反応条件

L-670596の合成には、中間体の調製とその後の反応を含む複数の工程が含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、フッ素化、スルホン化、アシル化を含む一連の化学反応によって合成されることが知られています .

工業生産方法

L-670596の工業生産方法は、一般的に公的に入手できません。 この化合物は通常、科学的研究のために研究室で生産されており、大規模生産には市販されていません .

化学反応の分析

反応の種類

L-670596は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成する可能性があります。

還元: 還元反応は、L-670596に存在する官能基を修飾することができます。

一般的な試薬と条件

L-670596を含む反応で使用される一般的な試薬には以下が含まれます。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲンや求核剤など

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性があり、還元は化合物の還元形を生成する可能性があります .

科学研究への応用

L-670596は、次のようないくつかの科学研究への応用があります。

化学: トロンボキサンA2とプロスタグランジン受容体の相互作用とメカニズムを研究するためのツールとして使用されています。

生物学: 血小板凝集や気管支収縮など、生物学的プロセスにおけるトロンボキサンA2の役割を理解するための実験で使用されています。

医学: 心血管疾患や呼吸器疾患など、トロンボキサンA2関連の疾患における潜在的な治療効果について調査されています。

科学的研究の応用

L-670596 has several scientific research applications, including:

Chemistry: Used as a tool to study the interactions and mechanisms of thromboxane A2 and prostaglandin receptors.

Biology: Employed in experiments to understand the role of thromboxane A2 in biological processes such as platelet aggregation and bronchoconstriction.

Medicine: Investigated for its potential therapeutic effects in conditions related to thromboxane A2, such as cardiovascular diseases and respiratory disorders.

Industry: Utilized in the development of new drugs targeting thromboxane A2 and prostaglandin receptors

作用機序

L-670596は、トロンボキサンA2受容体とプロスタグランジン受容体を選択的に拮抗することによって効果を発揮します。この阻害は、トロンボキサンA2とプロスタグランジンがそれぞれの受容体に結合するのを阻止し、血小板凝集と気管支収縮に関与する下流のシグナル伝達経路を阻害します。 この化合物の分子標的は、さまざまな生理学的プロセスに関与するGタンパク質共役受容体であるトロンボキサンA2受容体とプロスタグランジン受容体です .

類似化合物との比較

類似化合物

SQ 29,548: 血小板凝集と呼吸器平滑筋の収縮を拮抗する能力で知られている、選択的なトロンボキサンA2受容体拮抗薬.

ラマトロバン: 逆アゴニスト特性を持つもう1つのトロンボキサンA2受容体拮抗薬で、血小板の過剰な活性化を軽減する.

ジクロフェナク: トロンボキサンA2受容体拮抗薬としても作用する、非ステロイド系抗炎症薬.

L-670596の独自性

L-670596は、トロンボキサンA2受容体とプロスタグランジン受容体拮抗薬としての高い選択性と経口活性によって独自です。 気管支収縮と血小板凝集の両方を阻害する能力により、科学研究において貴重なツールとなり、さまざまな疾患の潜在的な治療薬となります .

生物活性

L-670,596 is a selective thromboxane A2/prostaglandin endoperoxide receptor antagonist known for its significant biological activities. This compound has been extensively studied for its pharmacological properties, particularly in relation to its effects on human platelets and respiratory tissues.

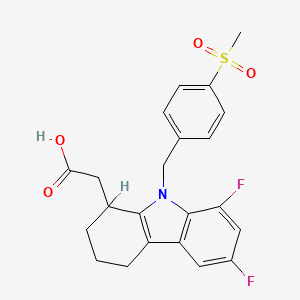

- Chemical Name : (-)-6-8-Difluoro-2,3,4,9-tetrahydro-9-[[4-(methylsulfonyl)phenyl]methyl]-1H-carbazole-1-acetic acid

- CAS Number : 121083-05-4

- Purity : ≥98%

This compound acts primarily as a thromboxane A2 receptor antagonist. It exhibits a potent inhibitory effect on thromboxane A2-mediated responses, which are crucial in various physiological and pathological processes such as platelet aggregation and vasoconstriction.

Biological Activity Data

The biological activity of this compound can be summarized as follows:

| Activity | Value | Notes |

|---|---|---|

| IC50 (Thromboxane A2 receptor) | 5.5 nM | Potent antagonist activity against thromboxane A2. |

| IC50 (Human platelet aggregation) | 6.5 nM | Inhibits aggregation in vitro. |

| pA2 (Guinea pig trachea contraction) | 9.0 | Inhibits U-44069-induced contractions significantly. |

| Oral Bioavailability | Yes | Active when administered orally in vivo. |

In Vitro Studies

This compound has been shown to effectively inhibit thromboxane-mediated endothelial cell death and prevent the contraction of guinea pig tracheal rings in a concentration-dependent manner. Studies have demonstrated that this compound can significantly reduce intracellular calcium mobilization induced by thromboxane A2 agonists in human platelets.

Case Study: Effect on Human Platelets

In a study assessing the impact of this compound on human platelets, it was observed that:

- The compound inhibited basal activity of wild-type thromboxane receptors.

- It showed no statistically significant reduction in basal activity compared to control under certain conditions.

This indicates that while this compound is effective in blocking receptor-mediated responses, it does not alter the basal signaling pathways significantly.

Pharmacological Profiles

Research has categorized this compound alongside other compounds like SQ 29,548 and Ramatroban. Notably:

- This compound acts as a neutral antagonist rather than an inverse agonist.

- Its pharmacological profile suggests potential applications in managing conditions associated with excessive thromboxane A2 activity, such as asthma and cardiovascular diseases.

特性

IUPAC Name |

2-[6,8-difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2NO4S/c1-30(28,29)16-7-5-13(6-8-16)12-25-21-14(9-20(26)27)3-2-4-17(21)18-10-15(23)11-19(24)22(18)25/h5-8,10-11,14H,2-4,9,12H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJWAIMJHBTYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CN2C3=C(CCCC3CC(=O)O)C4=C2C(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923668 | |

| Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121083-06-5, 121083-05-4 | |

| Record name | (+)-6,8-Difluoro-2,3,4,9-tetrahydro-9-[[4-(methylsulfonyl)phenyl]methyl]-1H-carbazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121083-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 670596 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121083054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。